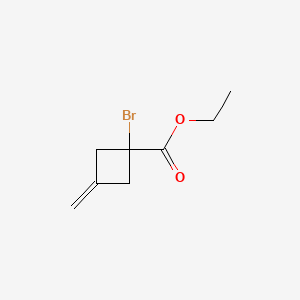![molecular formula C7H10ClF3N2O B6608725 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride CAS No. 2380151-42-6](/img/structure/B6608725.png)
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride (TFOPA.HCl) is an organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that has a wide range of potential uses and applications. It has been used for synthesis of a variety of different compounds, as well as for its unique biochemical and physiological effects.HCl.
Wissenschaftliche Forschungsanwendungen
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of different compounds, including peptides, peptidomimetics, and other organic molecules. It has also been used as a reagent in various organic reactions. In addition, it has been used as a catalyst in the synthesis of polymers and other materials.
Wirkmechanismus
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride acts as an acid catalyst in the reactions it is involved in. It is able to protonate the nucleophile, allowing it to react with the electrophile. This protonation also stabilizes the transition state of the reaction, leading to an increased rate of reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and antioxidant properties. In addition, it has been found to have anti-cancer and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a highly soluble compound and is relatively stable in solution. It is also a relatively inexpensive compound, making it an attractive choice for researchers on a budget. However, there are some limitations to its use in laboratory experiments. It is a strong acid and can corrode metal surfaces, so it should be handled with care. In addition, it can be toxic if inhaled or ingested, so proper safety precautions should be taken when working with it.
Zukünftige Richtungen
The potential future directions for 2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride are numerous and varied. It could be used in the development of new drugs and treatments for a variety of diseases and conditions. It could also be used in the synthesis of new materials and polymers. In addition, it could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new analytical techniques and instrumentation.
Synthesemethoden
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride is synthesized from the reaction of 2-amino-2-methyl-1-propanol with trifluoromethanesulfonic anhydride (TFSA). The reaction of these two compounds yields the desired compound, this compound. In this reaction, the trifluoromethanesulfonic anhydride acts as an acid catalyst and the 2-amino-2-methyl-1-propanol acts as a nucleophile. The reaction is carried out in an inert atmosphere to prevent the formation of byproducts.
Eigenschaften
IUPAC Name |
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O.ClH/c1-6(2,11)4-3-5(13-12-4)7(8,9)10;/h3H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOORWUVIPMJAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)




![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)

![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)

![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)
![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)
![rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol](/img/structure/B6608714.png)
![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione, cis](/img/structure/B6608720.png)
